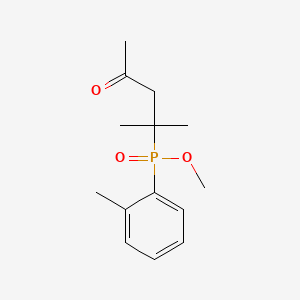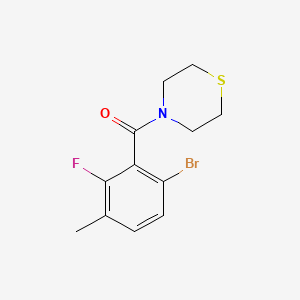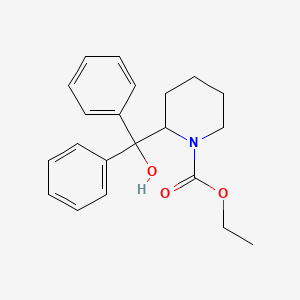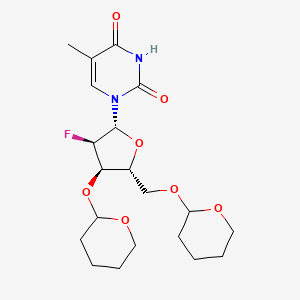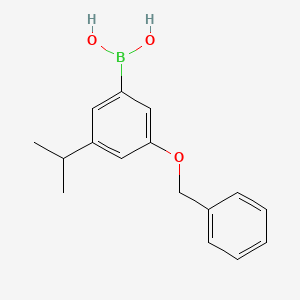
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid is an organoboron compound with the molecular formula C13H17BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a benzyloxy group at the 3-position and an isopropyl group at the 5-position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-isopropylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 3-benzyloxy-5-isopropylphenyl halide and a boronic acid derivative.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: To enhance efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Corresponding phenol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (3-(Benzyloxy)-5-isopropylphenyl)boronic acid involves its interaction with various molecular targets:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes by forming reversible covalent bonds with active site residues.
Signal Transduction: Modulates signaling pathways by interacting with specific proteins and receptors.
Cellular Uptake: Facilitates the transport of boron into cells, which can be utilized in boron neutron capture therapy (BNCT) for cancer treatment.
類似化合物との比較
Similar Compounds
3-Benzyloxyphenylboronic acid: Similar structure but lacks the isopropyl group.
5-Isopropylphenylboronic acid: Similar structure but lacks the benzyloxy group.
Phenylboronic acid: The parent compound without any substituents.
Uniqueness
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid is unique due to the presence of both benzyloxy and isopropyl groups, which confer distinct reactivity and properties. This dual substitution enhances its utility in various synthetic and research applications, making it a valuable compound in the field of organoboron chemistry.
特性
分子式 |
C16H19BO3 |
|---|---|
分子量 |
270.1 g/mol |
IUPAC名 |
(3-phenylmethoxy-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H19BO3/c1-12(2)14-8-15(17(18)19)10-16(9-14)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3 |
InChIキー |
FEQYULVSXRYMQP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


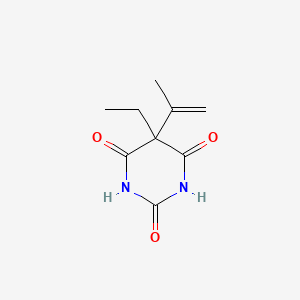

![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
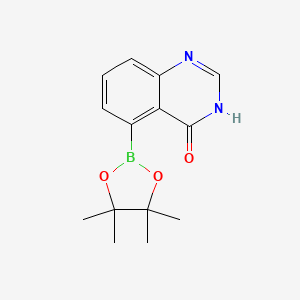

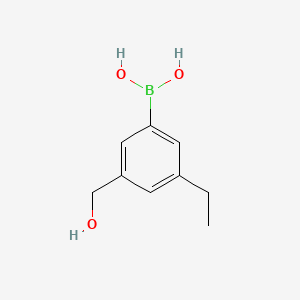

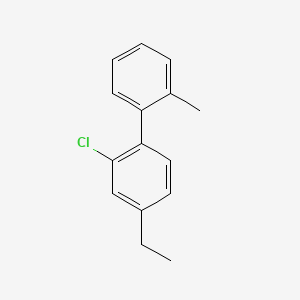

![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
